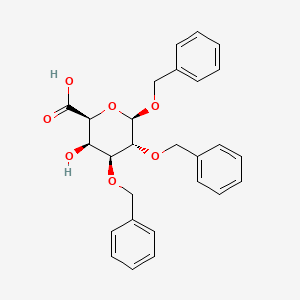
(2S,3R,4S,5R,6R)-3-hydroxy-4,5,6-tris(phenylmethoxy)oxane-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3R,4S,5R,6R)-3-hydroxy-4,5,6-tris(phenylmethoxy)oxane-2-carboxylic acid is a complex organic compound with the molecular formula C27H28O7 It is a derivative of galactopyranosiduronic acid, where the hydroxyl groups at positions 2 and 3 are substituted with benzyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4S,5R,6R)-3-hydroxy-4,5,6-tris(phenylmethoxy)oxane-2-carboxylic acid typically involves the protection of the hydroxyl groups of galactopyranosiduronic acid followed by benzylation. The reaction conditions often include the use of benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
(2S,3R,4S,5R,6R)-3-hydroxy-4,5,6-tris(phenylmethoxy)oxane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The benzyl groups can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The compound can be reduced to remove the benzyl protecting groups, yielding the parent galactopyranosiduronic acid.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Galactopyranosiduronic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(2S,3R,4S,5R,6R)-3-hydroxy-4,5,6-tris(phenylmethoxy)oxane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of (2S,3R,4S,5R,6R)-3-hydroxy-4,5,6-tris(phenylmethoxy)oxane-2-carboxylic acid involves its interaction with specific molecular targets. The benzyl groups can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The compound may also act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways .
類似化合物との比較
Similar Compounds
Benzyl 2,3-Di-O-benzyl-beta-D-galactopyranoside: Similar structure but lacks the uronic acid moiety.
Benzyl beta-D-galactopyranoside: Contains only one benzyl group.
Benzyl 2-O-benzyl-beta-D-galactopyranosiduronic acid: Similar but with fewer benzyl substitutions.
Uniqueness
(2S,3R,4S,5R,6R)-3-hydroxy-4,5,6-tris(phenylmethoxy)oxane-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in synthetic chemistry and as a research tool in various scientific disciplines .
特性
CAS番号 |
17120-54-6 |
|---|---|
分子式 |
C27H28O7 |
分子量 |
464.514 |
IUPAC名 |
(2S,3R,4S,5R,6R)-3-hydroxy-4,5,6-tris(phenylmethoxy)oxane-2-carboxylic acid |
InChI |
InChI=1S/C27H28O7/c28-22-23(31-16-19-10-4-1-5-11-19)25(32-17-20-12-6-2-7-13-20)27(34-24(22)26(29)30)33-18-21-14-8-3-9-15-21/h1-15,22-25,27-28H,16-18H2,(H,29,30)/t22-,23+,24+,25-,27-/m1/s1 |
InChIキー |
GPASAQPCUVNIGM-SRFJDDQZSA-N |
SMILES |
C1=CC=C(C=C1)COC2C(C(OC(C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)C(=O)O)O |
同義語 |
Benzyl 2-O,3-O-dibenzyl-β-D-galactopyranosiduronic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


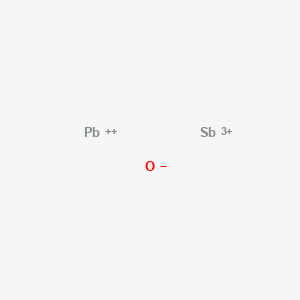
![6-Methyl-[1,3]thiazolo[4,5-f][2,1,3]benzothiadiazole](/img/structure/B579616.png)
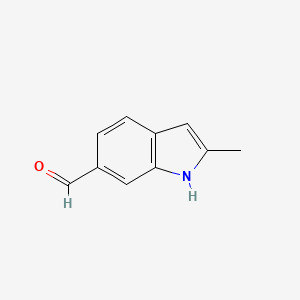
![7H-Imidazo[4,5-e][1,2,3]benzothiadiazole](/img/structure/B579618.png)
![N-[(1S,3R,6S,7R,8R,11S,12S,14R,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-14-hydroxy-7-(hydroxymethyl)-7,12,16-trimethyl-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]benzamide](/img/structure/B579619.png)
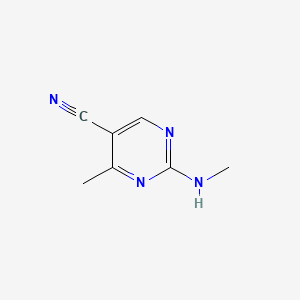
![Furo[2,3-d]pyrimidin-4-ol, 5,6-dihydro- (8CI)](/img/new.no-structure.jpg)
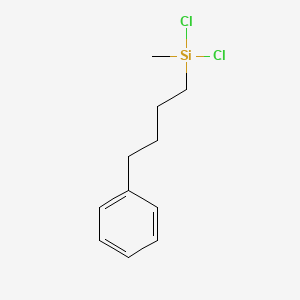
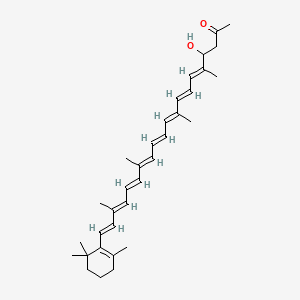
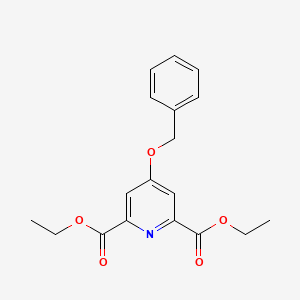
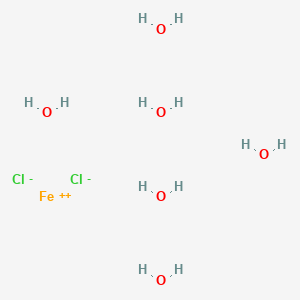
![(1S,3aS,3bR,9aR,9bS,11aS)-5-benzyl-9a,11a-dimethyl-1,2,3,3a,3b,4,5a,6,7,8,9,9b,10,11-tetradecahydrocyclopenta[i]phenanthridin-1-ol](/img/structure/B579632.png)
